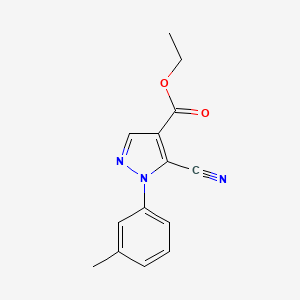![molecular formula C14H10BrNO B8659317 5-(Bromomethyl)-2-phenylbenzo[d]oxazole](/img/structure/B8659317.png)
5-(Bromomethyl)-2-phenylbenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-2-phenylbenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core with a bromomethyl group at the 5-position and a phenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-phenylbenzo[d]oxazole typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative. For instance, 2-aminophenol can react with benzoyl chloride under basic conditions to form 2-phenylbenzoxazole.
Bromomethylation: The introduction of the bromomethyl group at the 5-position can be achieved through a bromomethylation reaction. This involves the reaction of the benzoxazole derivative with formaldehyde and hydrobromic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-phenylbenzo[d]oxazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl group.
Cyclization: The benzoxazole core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation Products: Oxidation can lead to the formation of aldehydes or carboxylic acids.
Reduction Products: Reduction typically results in the formation of methyl derivatives.
Scientific Research Applications
5-(Bromomethyl)-2-phenylbenzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-phenylbenzo[d]oxazole involves its interaction with biological targets through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activities. The benzoxazole core can also interact with various receptors and enzymes through non-covalent interactions, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzoxazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
5-Methyl-2-phenylbenzoxazole: Contains a methyl group instead of a bromomethyl group, resulting in different reactivity and biological activities.
5-Chloromethyl-2-phenylbenzoxazole: Similar structure but with a chloromethyl group, which is less reactive than the bromomethyl group.
Uniqueness
5-(Bromomethyl)-2-phenylbenzo[d]oxazole is unique due to its highly reactive bromomethyl group, which allows for a wide range of chemical modifications and applications. This reactivity makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Properties
Molecular Formula |
C14H10BrNO |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
5-(bromomethyl)-2-phenyl-1,3-benzoxazole |
InChI |
InChI=1S/C14H10BrNO/c15-9-10-6-7-13-12(8-10)16-14(17-13)11-4-2-1-3-5-11/h1-8H,9H2 |
InChI Key |
IHZPDXMPJXPTPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)CBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
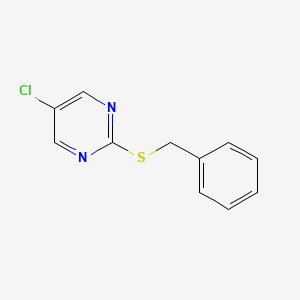
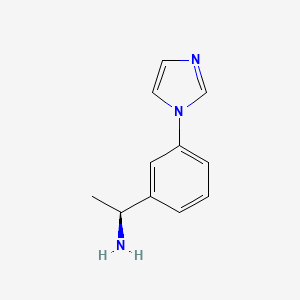
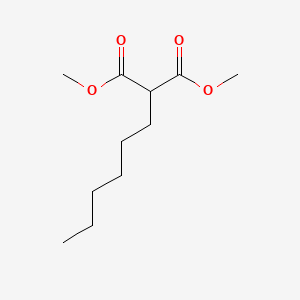
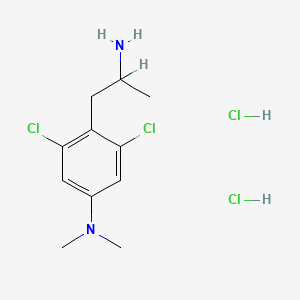
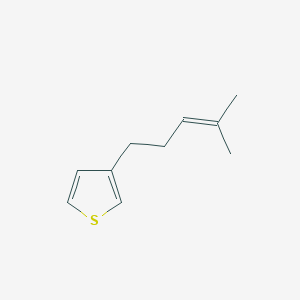

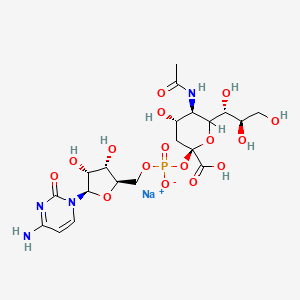
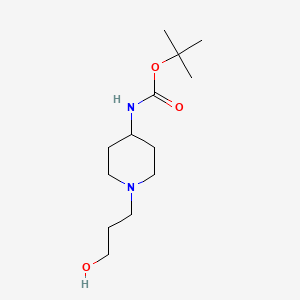

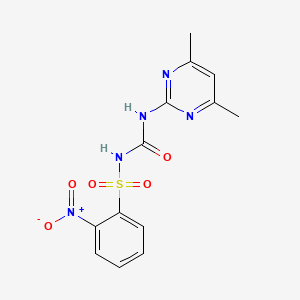
![1-Methoxy-1-[(2-methylbutan-2-yl)peroxy]cyclohexane](/img/structure/B8659298.png)
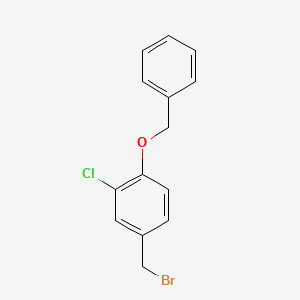
![3-Cyclopropyl-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine](/img/structure/B8659311.png)
